What is the CAS number for 4-(4-Acetylpiperazinosulfonyl)bromobenzene?
What is the CAS number for 4-(4-Acetylpiperazinosulfonyl)bromobenzene?
An In-Depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene
This guide provides a comprehensive technical overview of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key chemical intermediate in contemporary drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists. This document will detail the compound's chemical identity, a robust synthetic protocol, its applications as a building block, and the necessary analytical methods for its characterization, grounded in established scientific principles.
Section 1: Core Chemical Identity and Physicochemical Properties
4-(4-Acetylpiperazinosulfonyl)bromobenzene is a sulfonylated piperazine derivative. Its structure incorporates a bromobenzene moiety, which is a common handle for further chemical modifications via cross-coupling reactions, and an acetylated piperazine, a scaffold frequently found in biologically active molecules.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 486422-26-8 .[1][2] This unique numerical identifier is assigned to only this specific chemical substance and is crucial for unambiguous identification in databases, publications, and regulatory documents.
Structural and Molecular Data
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Synonyms: 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine[1]
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Molecular Formula: C₁₂H₁₅BrN₂O₃S[2]
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Molecular Weight: 347.23 g/mol [2]
Physicochemical Characteristics
The following table summarizes the key physical and chemical properties of the compound, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 486422-26-8 | [1][2] |
| Purity | Typically >98% | [1] |
| Appearance | Data not consistently available; likely an off-white to white solid. | |
| Storage Conditions | 2-8°C, protected from light and moisture. | [2] |
| InChI Key | NBKDNKGVTSTVQZ-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD09761794 | [1] |
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene is typically achieved via a nucleophilic substitution reaction. This approach is a cornerstone of medicinal chemistry, valued for its reliability and high yields. The core of this synthesis involves the reaction of a sulfonyl chloride with a secondary amine.
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the secondary amine of 1-acetylpiperazine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is critical. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.
Detailed Experimental Protocol
This protocol is a self-validating workflow, incorporating in-process checks and a robust purification scheme to ensure the final product's high purity.
Materials:
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1-Acetylpiperazine
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4-Bromobenzenesulfonyl chloride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperazine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per mmol of piperazine).
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Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring. The base is added in slight excess to ensure complete neutralization of the HCl byproduct.
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Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A slight excess of the sulfonyl chloride ensures the complete consumption of the more valuable piperazine starting material.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes) until the starting material (1-acetylpiperazine) is no longer visible.
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Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 4-(4-Acetylpiperazinosulfonyl)bromobenzene, as a pure solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic process.
Caption: Workflow for the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene.
Section 3: Applications in Drug Discovery
While 4-(4-Acetylpiperazinosulfonyl)bromobenzene is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block for creating more complex molecules with therapeutic potential. The sulfonylpiperazine scaffold is prevalent in medicinal chemistry. For instance, related N-sulfonylpiperazine structures have been identified as potent inhibitors of the glycine transporter-1 (GlyT-1), a target for treating neurological disorders.[3]
The bromobenzene unit is particularly valuable as it provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities. This modularity is highly desirable in lead optimization campaigns.
Potential Therapeutic Pathway Involvement
Compounds derived from this scaffold could potentially modulate key signaling pathways. The piperazine moiety is a well-known pharmacophore that interacts with a variety of receptors, including those in the central nervous system. As an example, derivatives could be designed to target G-protein coupled receptors (GPCRs) or ion channels, which are central to many physiological processes.
Caption: Role of intermediates in the drug discovery pipeline.
Section 4: Quality Control and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. Each method provides orthogonal information, creating a comprehensive and trustworthy characterization profile.
| Technique | Purpose | Expected Result |
| ¹H NMR | Confirms molecular structure and proton environment. | A spectrum consistent with the C₁₂H₁₅BrN₂O₃S structure, showing characteristic peaks for aromatic, piperazine, and acetyl protons. |
| ¹³C NMR | Confirms the carbon backbone of the molecule. | The correct number of distinct carbon signals corresponding to the proposed structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ at m/z ≈ 347.0, corresponding to the compound's molecular weight. |
| HPLC | Quantifies purity by separating the main component from impurities. | A major peak indicating a purity of ≥98%. |
| FTIR | Identifies characteristic functional groups. | Absorption bands corresponding to sulfonyl (S=O), amide (C=O), and C-Br bonds. |
The combination of these methods provides a robust validation of the synthesis, confirming that the target molecule has been produced with high fidelity.
References
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4-(4-Acetylpiperazinosulfonyl)bromobenzene. BioOrganics. [Link]
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4-(4-Acetylpiperazinosulfonyl)bromobenzene | 486422-26-8. Merck (Chinese). [Link]
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4-(4-BOC-piperazinosulfonyl)bromobenzene | C15H21BrN2O4S | CID 16665576. PubChem. [Link]
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Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. [Link]
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Preprints.org. [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
- Process for eco-friendly synthesis of bromobenzene.
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]
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A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. [Link]0050454_A_Synthesis_of_4H-1_4-Benzothiazines)
Sources
- 1. 4-(4-Acetylpiperazinosulfonyl)bromobenzene | 486422-26-8 [sigmaaldrich.com]
- 2. 4-(4-ACETYLPIPERAZINOSULFONYL)BROMOBENZENE CAS#: 486422-26-8 [m.chemicalbook.com]
- 3. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
